molecular formula C15H11FO4 B1473733 3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid CAS No. 1375068-90-8

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid

Cat. No.: B1473733
CAS No.: 1375068-90-8
M. Wt: 274.24 g/mol
InChI Key: VNTTWTGOAWBVFW-UHFFFAOYSA-N
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Description

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid is an organic compound with the molecular formula C15H11FO4 It is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxymethyl and fluorobenzoic acid moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Carboxymethyl)phenylboronic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 3-Carboxy-4-fluorophenylacetic acid

Uniqueness

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a carboxymethyl group and a fluorine atom allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

3-[4-(carboxymethyl)phenyl]-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-7-11(6-12(8-13)15(19)20)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTTWTGOAWBVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742982
Record name 4'-(Carboxymethyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-90-8
Record name 4'-(Carboxymethyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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